盐酸维那卡兰-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vernakalant-d6 Hydrochloride, also known as RSD1235-d6 Hydrochloride, is a deuterium-labeled version of Vernakalant . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Molecular Structure Analysis

Vernakalant-d6 Hydrochloride is a small molecule with the chemical formula C20H31NO4 . It has a molecular weight of 349.471 .

Chemical Reactions Analysis

Vernakalant is mainly eliminated by CYP2D6 mediated O-demethylation in CYP2D6 extensive metabolisers . Glucuronidation is the main metabolism pathway in CYP2D6 poor metabolisers .

Physical And Chemical Properties Analysis

Vernakalant is a small molecule with the chemical formula C20H31NO4 . It has a molecular weight of 349.471 .

科学研究应用

Cardioversion of Acute-onset Atrial Fibrillation

Vernakalant has been used in the cardioversion of acute-onset atrial fibrillation. It has shown effectiveness and safety profiles in this application . The drug has been evaluated for its efficacy and tolerability in clinical trials, with the rate of cardioversion from atrial fibrillation to sinus rhythm significantly greater with vernakalant compared with placebo and active comparators .

Treatment of Rapid-onset Atrial Fibrillation

Vernakalant has been used to treat rapid-onset atrial fibrillation. It has shown to be well-tolerated and effective in patients with this condition . The drug has been implicated in the rapid restoration of sinus rhythm .

Use in Emergency Department

Vernakalant has been used in the emergency department for the chemical cardioversion of recent-onset atrial fibrillation. It has been found to achieve safe and rapid restoration of sinus rhythm and facilitates same-day discharge .

Use in Ischemic Heart Disease

Vernakalant is a good choice when atrial fibrillation is manifested postoperatively or exists with ischemic heart disease . It has shown promising tolerability-related data in these conditions .

Use in Valvular States

Vernakalant has also been used in valvular states where atrial fibrillation is present . It has shown to be well-tolerated and effective in these conditions .

Electrophysiological Studies

Vernakalant has been used in electrophysiological studies. It has been studied for its effects on myocardial repolarization in an experimental whole-heart model .

作用机制

Target of Action

Vernakalant primarily targets atrial voltage-gated sodium channels and atria-specific potassium currents . These channels play a crucial role in the electrical activity of the heart, specifically in the generation and conduction of electrical impulses.

Mode of Action

Vernakalant interacts with its targets in a dose and frequency-dependent manner . It blocks atrial voltage-gated sodium channels and inhibits the late sodium current (INa), which confers its effect on intra-atrial conduction . This current blockade enhances and accelerates the onset of drug action in higher heart rates as the affinity of vernakalant for INa also increases .

Biochemical Pathways

Vernakalant affects the electrical activity of the heart by blocking currents in all phases of the atrial action potential . It specifically inhibits atria-specific potassium currents (the ultra-rapid delayed rectifier and the acetylcholine-dependent potassium currents) and prolongs the refractory period . This results in the lengthening of the atrial action potential and prolongation of the atrial action potential plateau .

Pharmacokinetics

The pharmacokinetics of Vernakalant involves its absorption, distribution, metabolism, and excretion (ADME). It is mainly eliminated by CYP2D6 mediated O-demethylation in CYP2D6 extensive metabolisers . Glucuronidation is the main metabolism pathway in CYP2D6 poor metabolisers . These properties impact the bioavailability of the drug, influencing its therapeutic efficacy and potential side effects.

Result of Action

The primary result of Vernakalant’s action is the rapid conversion of atrial fibrillation (AF) to sinus rhythm (SR) in adults . It dose-dependently prolongs atrial refractoriness, prolongs AV nodal conduction and refractoriness, and slightly prolongs QRS duration without significantly affecting the ventricular refractory period .

Action Environment

The action, efficacy, and stability of Vernakalant can be influenced by various environmental factors. These include the patient’s physiological state, the presence of other medications, and genetic factors such as the patient’s CYP2D6 metaboliser status

安全和危害

未来方向

Vernakalant has been shown to be safe and effective for rapid and durable restoration of sinus rhythm in patients with recent-onset AF . It is suggested that Vernakalant should be a first-line option for the pharmacological cardioversion of patients with haemodynamically stable recent-onset AF without severe structural heart disease .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Vernakalant-d6 Hydrochloride involves the conversion of Vernakalant to its deuterated form, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Vernakalant", "Deuterium oxide (D2O)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Vernakalant is dissolved in deuterium oxide (D2O) and heated under reflux with deuterium gas (D2) for several hours to exchange the hydrogen atoms with deuterium atoms, forming Vernakalant-d6.", "The Vernakalant-d6 is then dissolved in water and hydrochloric acid (HCl) is added dropwise to form Vernakalant-d6 Hydrochloride.", "The resulting solid is filtered, washed with water, and dried to obtain Vernakalant-d6 Hydrochloride as a white crystalline powder." ] } | |

CAS 编号 |

866455-16-5 |

产品名称 |

Vernakalant-d6 Hydrochloride |

分子式 |

C₂₀H₂₆D₆ClNO₄ |

分子量 |

391.96 |

同义词 |

Vernakalant bis(Methoxy-d3) Hydrochloride; (3R)- 1-[(1R,2R)-2-[2-(3,4-Di(methoxy-d3)phenyl)ethoxy]cyclohexyl]-3-pyrrolidinol Hydrochloride; (1R,2R)-2-((3R)-Hydroxypyrrolidinyl)-1-(3,4-di(methoxy-d3)phenethoxy)cyclohexane Monohydrochloride; (1R,2R)-2- |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

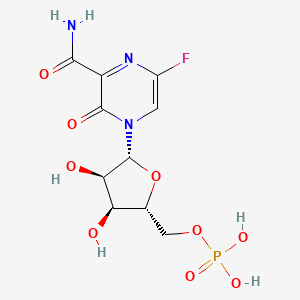

![4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide](/img/structure/B1148237.png)

![[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1148248.png)